molecular formula C7H11NO5 B1665425 N-Acetyl-L-glutamic acid CAS No. 1188-37-0

N-Acetyl-L-glutamic acid

Cat. No.: B1665425
CAS No.: 1188-37-0
M. Wt: 189.17 g/mol
InChI Key: RFMMMVDNIPUKGG-YFKPBYRVSA-N
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Description

N-Acetyl-L-Glutamate is a derivative of the amino acid glutamate. It plays a crucial role in the urea cycle, which is essential for the detoxification of ammonia in the liver. This compound is also involved in the biosynthesis of arginine in microorganisms and plants .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-Acetyl-L-glutamic acid is synthesized from glutamic acid and acetyl-CoA by the enzyme N-acetylglutamate synthase. It serves as an allosteric activator of mitochondrial carbamoyl phosphate synthetase I, which is the first enzyme in the urea cycle. This activation is essential for the conversion of ammonia to urea, a process that prevents the accumulation of toxic levels of ammonia in the body . Additionally, this compound interacts with other enzymes such as ornithine acetyltransferase and glutamate dehydrogenase, influencing various metabolic pathways .

Cellular Effects

This compound has significant effects on cellular processes, particularly in hepatocytes, where it enhances the urea cycle’s efficiency. By activating carbamoyl phosphate synthetase I, it facilitates the conversion of ammonia to urea, thereby reducing ammonia toxicity. This compound also influences gene expression related to the urea cycle and nitrogen metabolism . Furthermore, this compound affects cellular signaling pathways involved in metabolic regulation and stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through allosteric activation of carbamoyl phosphate synthetase I. This activation increases the enzyme’s affinity for its substrates, bicarbonate and ammonia, thereby enhancing the production of carbamoyl phosphate . Additionally, this compound may interact with other enzymes and proteins involved in nitrogen metabolism, modulating their activity and stability . These interactions can lead to changes in gene expression and metabolic flux, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under physiological conditions, but its activity can be influenced by factors such as pH and temperature . Over time, this compound may undergo degradation, leading to a decrease in its efficacy as an activator of carbamoyl phosphate synthetase I. Long-term studies have indicated that sustained exposure to this compound can lead to adaptive changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it effectively enhances the urea cycle and reduces ammonia levels without causing adverse effects . At higher doses, this compound can lead to toxicity, manifesting as metabolic imbalances and liver dysfunction . These findings highlight the importance of careful dosage regulation when using this compound in therapeutic settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily the urea cycle. It is synthesized from glutamic acid and acetyl-CoA by N-acetylglutamate synthase and serves as an essential activator of carbamoyl phosphate synthetase I . This activation is crucial for the conversion of ammonia to urea. Additionally, this compound interacts with other enzymes such as ornithine acetyltransferase and glutamate dehydrogenase, influencing the metabolism of amino acids and nitrogen .

Transport and Distribution

Within cells, this compound is transported and distributed primarily in the mitochondria, where it exerts its effects on the urea cycle . It may also interact with specific transporters and binding proteins that facilitate its movement across cellular compartments . The distribution of this compound within tissues is influenced by factors such as cellular uptake mechanisms and metabolic demand .

Subcellular Localization

This compound is predominantly localized in the mitochondria, where it activates carbamoyl phosphate synthetase I . This subcellular localization is essential for its role in the urea cycle. Additionally, this compound may be found in the cytosol, where it can interact with other metabolic enzymes and influence cellular metabolism . The targeting of this compound to specific subcellular compartments is likely regulated by post-translational modifications and protein-protein interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyl-L-Glutamate can be synthesized through the reaction of L-glutamic acid with acetic anhydride. The process involves the following steps:

Industrial Production Methods: Industrial production of N-Acetyl-L-Glutamate typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-L-Glutamate undergoes several types of chemical reactions, including:

    Hydrolysis: The acetyl group can be hydrolyzed to produce L-glutamic acid and acetic acid.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under certain conditions.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Typically involves the use of water or aqueous acid/base solutions.

    Substitution: Requires specific reagents depending on the desired substitution, such as acyl chlorides or anhydrides.

Major Products Formed:

    Hydrolysis: Produces L-glutamic acid and acetic acid.

    Substitution: Produces various derivatives of N-Acetyl-L-Glutamate depending on the substituent introduced.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: N-Acetyl-L-Glutamate is unique due to its dual role in both the urea cycle and arginine biosynthesis. Its ability to activate carbamoyl phosphate synthetase I distinguishes it from other similar compounds, highlighting its importance in metabolic processes .

Properties

IUPAC Name

(2S)-2-acetamidopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMMMVDNIPUKGG-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Record name N-Acetylglutamic acid
Source Wikipedia
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Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046534
Record name N-Acetyl-L-glutamic acid
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Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetyl-L-glutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001138
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

52 mg/mL
Record name N-Acetyl-L-glutamic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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CAS No.

1188-37-0
Record name N-Acetyl-L-glutamic acid
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Record name Acetyl glutamic acid
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Record name N-Acetyl-L-Glutamate
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Record name L-Glutamic acid, N-acetyl-
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Record name N-Acetyl-L-glutamic acid
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Record name N-acetylglutamic acid
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Record name ACETYL GLUTAMIC ACID
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Record name N-Acetyl-L-glutamic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

199 - 201 °C
Record name N-Acetyl-L-Glutamate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04075
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Record name N-Acetyl-L-glutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001138
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: N-Acetyl-L-glutamic acid has the molecular formula C7H11NO5 and a molecular weight of 189.17 g/mol. []

A: Yes, studies have used Fourier Transform Infrared Spectroscopy (FTIR) to analyze the aggregational behavior of this compound oligomeric benzyl esters in various solvents. [, ] Additionally, Electron Spin Resonance (ESR) spectroscopy has been employed to investigate free radicals produced by gamma-irradiation in this compound crystals. [, ] Nuclear Magnetic Resonance (NMR) studies have also provided insights into the structure and interactions of this compound derivatives in solution. [, ]

A: this compound, specifically its oligomeric benzyl esters, have shown a tendency to form aggregates in solvents like dioxane and benzene. [, , ] The type of aggregate formed, such as β-sheets, can be influenced by factors like concentration and solvent. [, ] Additionally, free radicals generated through gamma-irradiation in this compound powders have demonstrated stability for extended periods at room temperature. []

A: Research indicates that this compound serves as a precursor for the synthesis of ornithine and arginine in certain bacteria. [, ] In Pseudomonas chlororaphis O6, a biocontrol agent, the GacS sensor kinase system regulates the expression of genes involved in arginine and ornithine decarboxylase production from this compound, ultimately impacting polyamine synthesis. [] Polyamines, in turn, play a critical role in bacterial growth and biocontrol capabilities against fungal pathogens. []

A: this compound has been utilized in the synthesis of pharmaceutical compounds. For instance, it serves as a key resolving agent in the production of (S)-repaglinide, an antidiabetic drug used to treat type 2 diabetes. [, ] The compound's chiral properties make it valuable for separating enantiomers, ensuring the production of enantiomerically pure drugs. [] Furthermore, research on the renal vasodilator prodrug CGP 22979, which utilizes this compound as a carrier, has provided insights into targeted drug delivery strategies. [, , , ]

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